molecular formula C21H38N4O8 B1665947 Amastatin CAS No. 67655-94-1

Amastatin

Cat. No. B1665947
CAS RN: 67655-94-1
M. Wt: 474.5 g/mol
InChI Key: QFAADIRHLBXJJS-ZAZJUGBXSA-N
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Description

Amastatin, also known as 3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid, is a naturally occurring, competitive and reversible aminopeptidase inhibitor that was isolated from Streptomyces sp. ME 98-M3 . It is a non-toxic inhibitor of aminopeptidase A (Ki = 1 µM) and leucine aminopeptidase .


Synthesis Analysis

Stereoisomers and analogues of amastatin were synthesized and their inhibitory activities towards aminopeptidase A (AP-A) and other arylamidases were tested . Among the four stereoisomers of a new amino acid residue in amastatin, the 2 S stereoisomers exhibited strong activity .


Molecular Structure Analysis

The structure of amastatin is (2S, 3R)-3-Amino-2-hydroxy-5-methyl-hexanoyl]-Val-Val-Asp . There are three kinds of functional group NH2, OH and COOH, in the amastatin molecule .


Physical And Chemical Properties Analysis

Amastatin has a molecular weight of 474.01 g/mol . Its chemical formula is C21H38N4O8 .

Scientific Research Applications

Amastatin in Neurophysiology

Amastatin, an aminopeptidase inhibitor, has been studied for its effects on the brain's regulation of body fluids. Quirk et al. (1987) explored its role in blocking the conversion of angiotensin II to angiotensin III, suggesting its influence on the brain-angiotensin system in fluid homeostasis (Quirk, Harding, & Wright, 1987). Similarly, Chen and Pittman (1999) investigated how amastatin affects synaptic currents in rat parabrachial nucleus, indicating its suppressant effects on glutamatergic transmission (Chen & Pittman, 1999).

Amastatin in Enzymatic Inhibition Studies

Rich et al. (1984) explored the structural influence on amastatin's inhibition of aminopeptidase M, highlighting its role in differentiating cytosolic from membrane-bound aminopeptidases (Rich, Moon, & Harbeson, 1984).

Amastatin in Immunology

Matsuda et al. (1988) studied the effects of amastatin on human neutrophils, finding that it enhances chemotaxis to chemotactic peptide and affects neutrophil phagocytosis (Matsuda et al., 1988).

Amastatin's Role in Peptide Mediation

Sullivan and Johnson (1992) demonstrated that amastatin potentiates water intake induced by osmotic stimuli, suggesting the involvement of a non-angiotensinergic brain peptide in osmotic thirst mediation (Sullivan & Johnson, 1992).

Amastatin in Biochemistry

Tobe et al. (1980) used amastatin in affinity chromatography to purify aminopeptidase A from pig kidneys, demonstrating its specificity and inhibition mechanism (Tobe, Kojima, Aoyagi, & Umezawa, 1980).

Amastatin in Behavioral Studies

Meisenberg and Simmons (1984) observed that amastatin prolongs the behavioral effects of vasopressin and oxytocin in mice, supporting its role in the inactivation of these peptides in the brain (Meisenberg & Simmons, 1984).

Amastatin in Cardiovascular Research

Batt et al. (1988)

explored the effects of amastatin on pressor responses, finding its pressor effects may be mediated through the central angiotensinergic system (Batt, Klein, Harding, & Wright, 1988).

Amastatin in Pharmacokinetics

Lee and Amidon (2002) investigated the impact of amastatin on the absorption and bioavailability of peptides following oral administration in rats, indicating its potential in improving oral peptide drug delivery (Lee & Amidon, 2002).

Amastatin in Neuropharmacology

Felix and Harding (1986) studied the manipulation of aminopeptidase activities, finding that amastatin diminishes angiotensin II-dependent activity, suggesting its role in peptide activation in the brain (Felix & Harding, 1986).

Amastatin in Enzyme Assays

Gillespie et al. (1992) developed a specific enzyme assay for aminopeptidase M in rat brain, using amastatin as a potent inhibitor, highlighting its utility in enzyme assays (Gillespie, Konings, Merrill, & Davis, 1992).

Amastatin in Parasitology

Okhuysen et al. (1996) studied Cryptosporidium parvum and found that amastatin, among other inhibitors, prevented in vitro excystation of the parasite, suggesting a role in antiparasitic strategies (Okhuysen, Chappell, Kettner, & Sterling, 1996).

Safety And Hazards

Amastatin is not classified as a hazardous substance or mixture . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . If swallowed, the mouth should be rinsed with water .

Future Directions

Orally active Amastatin inhibitor prodrugs, by blocking brain RAS activity, represent a promising novel strategy for treating hypertension .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O8/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33)/t12-,13+,15+,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAADIRHLBXJJS-ZAZJUGBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10987015
Record name N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amastatin

CAS RN

67655-94-1
Record name Amastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067655941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Aspartic acid, N-[(2S,3R)-3-amino-2-hydroxy-5-methyl-1-oxohexyl]-L-valyl-L-valyl
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,750
Citations
DH Rich, BJ Moon, S Harbeson - Journal of medicinal chemistry, 1984 - ACS Publications
… and amastatin bind to … amastatin led us to test amastatin as an inhibitor of aminopeptidase M (EC 3.4.11.2), a particle-bound aminopeptidase of porcine kidney. We found that amastatin …
Number of citations: 260 pubs.acs.org
T Aoyagi, H TOBE, F KOJIMA, M HAMADA… - The Journal of …, 1978 - jstage.jst.go.jp
… These inhibitors were proved to bind to the cellular surface and modify the functions of immune response-participating cells11-13) We searched for an inhibitor of aminopeptidase …
Number of citations: 303 www.jstage.jst.go.jp
SH Wilkes, JM Prescott - Journal of biological Chemistry, 1985 - ASBMB
… Amastatin inhibits all three aminopeptidases through the mechanism of slow, tight binding … bestatin and amastatin perturb the absorption spectrum of cobalt Aeromonas aminopeptidase. …
Number of citations: 136 www.jbc.org
H Kim, WN Lipscomb - Biochemistry, 1993 - ACS Publications
… The binding mode of amastatin is similar to that of bestatin, … of amastatin and bestatin occupy the same binding sites, which are most likely Si and S'i. The slow binding of amastatin and …
Number of citations: 125 pubs.acs.org
H Tobe, F Kojima, T Aoyagi… - Biochimica et biophysica …, 1980 - europepmc.org
… Amastatin, a specific inhibitor of aminopeptidase A (L-alpha-… Amastatin inhibited aminopeptidase A in a competitive manner … The inhibitory effect of amastatin on aminopeptidase A …
Number of citations: 121 europepmc.org
RH Abhold, MJ Sullivan, JW Wright… - Journal of pharmacology …, 1987 - Citeseer
… Pressor Activity of Angiotensins II and III after Aminopeptidase Inhibition with Amastatin and Bestatin … Inhibition with Amastatin and Bestatin1 … Because the inhibitory actions of amastatin …
Number of citations: 91 citeseerx.ist.psu.edu
R Herranz, J Castro-Pichel, S Vinuesa… - The Journal of …, 1990 - ACS Publications
Bestatin (1), an aminopeptidase B and leucine-amino-peptidase inhibitor, 1 9and amastatin (2), an aminopeptidase A inhibitor, 2 are two low molecular weightpeptidic im-munomodifiers…
Number of citations: 91 pubs.acs.org
JW Harding, D Felix - Brain research, 1987 - Elsevier
… of amastatin, an aminopeptidase A inhibitor, on coapplied All and AIII. Because amastatin specifically … If our hypothesis is true, the effect of amastatin should be to block the effects of ion…
Number of citations: 62 www.sciencedirect.com
DH Rich, BJ Moon, AS Boparai - The Journal of Organic …, 1980 - ACS Publications
… The product, (2S,3ñ)-AHMHA-L-Val-L-Val-L-Asp, amastatin, … Amastatin contains the novel amino acid (2S,3fi)-3-amino-2-… 2a and utilization of optically pure 2a to synthesize amastatin. …
Number of citations: 65 pubs.acs.org
T HIRANUMA, T OKA - The Japanese Journal of Pharmacology, 1986 - jstage.jst.go.jp
… -Gly fragment in the presence of amastatin in both total homoge … of amastatin in both ileal and striatal membrane fractions. … of either amastatin alone, two peptidase inhibitors, amastatin, …
Number of citations: 38 www.jstage.jst.go.jp

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